ロルラチニブ
説明
科学的研究の応用
Lorlatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying anaplastic lymphoma kinase inhibitors and their interactions with various molecular targets . In biology, Lorlatinib is used to investigate the mechanisms of cancer cell proliferation and resistance . In medicine, it is a critical component of targeted cancer therapies, offering a treatment option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer . Industrially, Lorlatinib’s synthesis and production processes provide insights into large-scale manufacturing techniques for complex pharmaceuticals .
作用機序
ロルラチニブは、アナプラズマティックリンパ腫キナーゼとC-ros癌遺伝子1の活性を阻害することで効果を発揮します . これらの酵素は、がん細胞の増殖と生存を促進するシグナル伝達経路に関与しています . これらの経路を遮断することにより、ロルラチニブはがん細胞の増殖を効果的に遅らせたり、停止させたりします . ロルラチニブの分子標的には、酵素活性に不可欠なアナプラズマティックリンパ腫キナーゼとC-ros癌遺伝子1のキナーゼドメインが含まれます .
類似の化合物との比較
ロルラチニブは、その高い効力と選択性により、アナプラズマティックリンパ腫キナーゼ阻害剤の中で独特です . クリゾチニブなどの第1世代阻害剤と、アレクチニブやブリガチニブなどの第2世代阻害剤と比較して、ロルラチニブは、耐性のあるがん細胞株に対する効力の向上と、より広い活性の範囲を提供します . 類似の化合物には、それぞれ異なる特性と治療プロファイルを持つクリゾチニブ、アレクチニブ、ブリガチニブなどがあります .
生化学分析
Biochemical Properties
Lorlatinib interacts with several enzymes and proteins, including ALK and ROS1 . It has been shown to have a significant impact on the RAS-MAPK pathway . The nature of these interactions involves the inhibition of the tyrosine kinase activity of these proteins, leading to a decrease in downstream signaling .
Cellular Effects
Lorlatinib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the signaling of ALK and ROS1, which leads to a decrease in the proliferation of cancer cells .
Molecular Mechanism
Lorlatinib exerts its effects at the molecular level through binding interactions with ALK and ROS1 . This binding inhibits the enzyme activity of these proteins, leading to a decrease in downstream signaling and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lorlatinib change over time in laboratory settings . It has been observed that resistance to Lorlatinib can develop in cancer cells over time, with the emergence of secondary compound ALK mutations .
Dosage Effects in Animal Models
The effects of Lorlatinib vary with different dosages in animal models . While specific dosage effects are not mentioned in the available literature, it is known that resistance to Lorlatinib can develop over time .
Metabolic Pathways
Lorlatinib is involved in the ALK and ROS1 signaling pathways . It interacts with these enzymes, leading to a decrease in downstream signaling .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of its target proteins, ALK and ROS1 .
Subcellular Localization
Given its targets, it is likely localized to the cell membrane, where ALK and ROS1 are located .
準備方法
合成経路および反応条件: ロルラチニブの合成は、アミノメチルピラゾールフラグメントの調製から始まる複数段階を伴います。 中間体は、環化および官能基修飾などのさらなる反応を経て、最終生成物を生成します .
工業的製造方法: ロルラチニブの工業的製造は、同様の合成経路に従いますが、大規模製造に最適化されています。 これには、高スループット反応器の使用と、最終生成物の純度と一貫性を確保するための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: ロルラチニブは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、その代謝処理と治療効果に不可欠です。
一般的な試薬および条件: ロルラチニブの合成および修飾に使用される一般的な試薬には、水素化ナトリウム、臭素、および保護されたメチルアミンが含まれます . 反応条件は通常、最適な収量と生成物の安定性を確保するために、制御された温度とpHレベルを伴います .
生成される主要な生成物: ロルラチニブを含む化学反応から生成される主要な生成物には、親化合物の治療特性を保持する活性代謝物が含まれます . これらの代謝物は、薬剤のがん治療における効力にとって非常に重要です .
科学研究への応用
ロルラチニブは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 化学では、アナプラズマティックリンパ腫キナーゼ阻害剤とそのさまざまな分子標的との相互作用を研究するためのモデル化合物として役立ちます . 生物学では、ロルラチニブは、がん細胞の増殖と耐性のメカニズムを調査するために使用されます . 医学では、これは標的とされたがん治療の重要な要素であり、アナプラズマティックリンパ腫キナーゼ陽性非小細胞肺がんの患者に治療の選択肢を提供します . 産業的には、ロルラチニブの合成と製造プロセスは、複雑な医薬品の大規模製造技術についての洞察を提供します .
類似化合物との比較
Lorlatinib is unique among anaplastic lymphoma kinase inhibitors due to its high potency and selectivity . Compared to first-generation inhibitors like crizotinib and second-generation inhibitors like alectinib and brigatinib, Lorlatinib offers improved efficacy and a broader spectrum of activity against resistant cancer cell lines . Similar compounds include crizotinib, alectinib, and brigatinib, each with distinct properties and therapeutic profiles .
生物活性
Lorlatinib is a third-generation tyrosine kinase inhibitor (TKI) specifically designed to target anaplastic lymphoma kinase (ALK) and ROS1 mutations in non-small cell lung cancer (NSCLC). Its unique pharmacological properties allow it to penetrate the blood-brain barrier effectively, making it a significant therapeutic option for patients with brain metastases. This article reviews the biological activity of lorlatinib, including its mechanism of action, efficacy in clinical studies, and potential side effects.
Lorlatinib functions by inhibiting the activity of ALK and ROS1 kinases, which are often mutated in various cancers. The compound's design allows it to overcome resistance mechanisms that limit the effectiveness of earlier-generation ALK inhibitors such as crizotinib and alectinib. Lorlatinib has been shown to possess a high selectivity for ALK and ROS1, with a potency significantly improved over previous treatments:
- Potency Against Mutations : Lorlatinib exhibits 40-825-fold potency improvements against common ALK resistance mutations, such as L1196M, G1269A, and G1202R compared to crizotinib .
- Broad Spectrum : It also demonstrates effectiveness against compound mutations that are typically resistant to other TKIs, enhancing its utility in treatment-resistant cases .
Phase II Trials
The clinical efficacy of lorlatinib has been extensively documented in several trials:
- CROWN Study : In a pivotal Phase III trial comparing lorlatinib with crizotinib in treatment-naive patients with ALK-positive NSCLC, lorlatinib significantly improved progression-free survival (PFS) and intracranial activity. After five years of follow-up, patients receiving lorlatinib had better outcomes without detectable ALK resistance mutations in circulating tumor DNA .
- Phase II Studies : Results from various studies indicate that lorlatinib is effective even in heavily pretreated populations. For instance, a Phase II study demonstrated meaningful activity against lung tumors and brain metastases in patients who had previously undergone multiple lines of therapy .
Real-World Evidence
Recent observational studies have reinforced the findings from clinical trials:
- A study conducted in Japan indicated that lorlatinib remains effective after treatment failure with alectinib, with a median duration of treatment reported at 161 days . This suggests that lorlatinib can provide clinical benefits even after other therapies have failed.
Case Studies
Several case studies illustrate the effectiveness of lorlatinib in diverse patient populations:
- Brain Metastases : In patients with ALK-positive NSCLC who developed brain metastases, lorlatinib showed substantial intracranial efficacy, leading to significant tumor reduction and improved neurological function.
- Pediatric Applications : A first-in-child study evaluated lorlatinib's safety and efficacy in children with relapsed or refractory ALK-driven neuroblastoma. The results indicated promising response rates and manageable side effects, supporting its use in younger populations .
Side Effects Profile
While generally well-tolerated, lorlatinib's side effects are distinct compared to other TKIs:
- Common Adverse Events : Hyperlipidemia (90%), cognitive effects (notably mood changes), peripheral edema, and weight gain are frequently reported .
- Hepatotoxicity : Although rare, severe drug-induced hepatotoxicity has been documented in clinical settings .
Summary Table of Clinical Findings
Study/Trial | Population | Key Findings | Duration of Treatment |
---|---|---|---|
CROWN Study | Treatment-naive ALK-positive NSCLC | Improved PFS vs. crizotinib; no detected resistance mutations | 5 years |
Phase II Study | Heavily pretreated NSCLC | Clinically meaningful activity; manageable side effects | Varies |
Japanese Study | Post-alectinib failure | Median treatment duration 161 days; consistent efficacy | 161 days |
Pediatric Study | Children with ALK-driven neuroblastoma | Promising response rates; manageable AEs | Ongoing |
特性
IUPAC Name |
(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXWYSCJSQVBQM-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027944 | |
Record name | Lorlatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib. | |
Record name | Lorlatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1454846-35-5 | |
Record name | (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorlatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lorlatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12130 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lorlatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201027944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LORLATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。